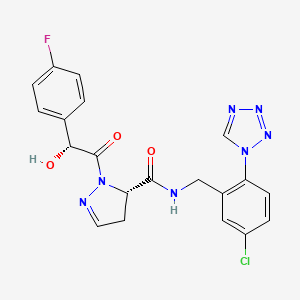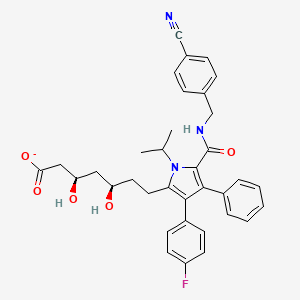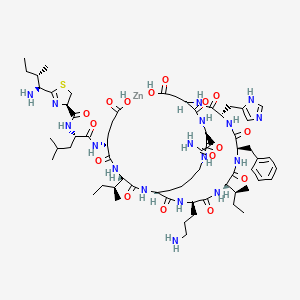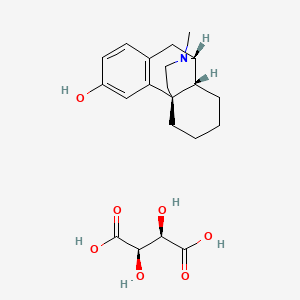
N-Cyclopentyl-N-methyl-4-(3-ureidophenyl)-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 1 [WO2014017936] is a synthetic organic compound classified as a urea derivative. It is known for its potential use as an enzyme inhibitor, particularly targeting fatty acid amide hydrolase (FAAH). This compound has shown promise in the treatment and prevention of various disorders, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound 1 [WO2014017936] involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The general synthetic route includes:
Formation of the core structure: This involves the reaction of an appropriate amine with an isocyanate to form the urea core.
Functional group modifications:
Industrial Production Methods: Industrial production of compound 1 [WO2014017936] follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions: Compound 1 [WO2014017936] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Compound 1 [WO2014017936] has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications in treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of compound 1 [WO2014017936] involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the hydrolysis of fatty acid amides, which play a role in various physiological processes. By inhibiting FAAH, compound 1 [WO2014017936] increases the levels of fatty acid amides, leading to various therapeutic effects. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .
Comparaison Avec Des Composés Similaires
BIA 10-2474: Another FAAH inhibitor with a similar structure and mechanism of action.
URB597: A well-known FAAH inhibitor used in various research studies.
PF-04457845: A potent and selective FAAH inhibitor with therapeutic potential.
Comparison: Compound 1 [WO2014017936] is unique due to its specific structural features and the range of disorders it can potentially treat. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and therapeutic applications .
Propriétés
Formule moléculaire |
C17H21N5O2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[3-(carbamoylamino)phenyl]-N-cyclopentyl-N-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-21(14-7-2-3-8-14)17(24)22-10-15(19-11-22)12-5-4-6-13(9-12)20-16(18)23/h4-6,9-11,14H,2-3,7-8H2,1H3,(H3,18,20,23) |
Clé InChI |
SXKWDPMBWTZYCA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate](/img/structure/B10774140.png)



![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)
amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid](/img/structure/B10774172.png)
![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)
![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)

